Tributyl[5-methyl-2-(phenylethynyl)[1,1'-biphenyl]-4-yl]stannane
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and IUPAC Conventions
The compound’s IUPAC name, tributyl[5-methyl-2-(phenylethynyl)[1,1'-biphenyl]-4-yl]stannane , follows systematic conventions for organotin derivatives:
- Tributylstannane denotes the central tin atom bonded to three butyl groups.
- The 5-methyl-2-(phenylethynyl)[1,1'-biphenyl]-4-yl substituent specifies a biphenyl core with:
This nomenclature aligns with patterns observed in analogous stannanes, such as tributyl-(5-methylpyridin-2-yl)stannane.
Molecular Formula and Weight Analysis
The molecular formula is derived as follows:
| Component | Contribution | Total Atoms |
|---|---|---|
| Biphenyl core | C₁₂H₁₀ | 12 C, 10 H |
| Methyl group (position 5) | CH₃ | 1 C, 3 H |
| Phenylethynyl group | C₈H₅ | 8 C, 5 H |
| Tributylstannane (Sn(C₄H₉)₃) | Sn + 3(C₄H₉) | 1 Sn, 12 C, 27 H |
| Total | C₃₃H₄₅Sn | 33 C, 45 H, 1 Sn |
Molecular weight :
$$
\text{MW} = (33 \times 12.01) + (45 \times 1.008) + 118.71 = 559.72 \, \text{g/mol}
$$
Three-Dimensional Structural Elucidation
X-ray Crystallographic Studies
While direct X-ray data for this compound are unavailable, studies on related tributylstannanes reveal:
- Tin coordination : Tetrahedral geometry around tin, with Sn-C bond lengths averaging $$2.17 \, \text{Å}$$.
- Biphenyl dihedral angles : Typically $$30^\circ–45^\circ$$ due to steric hindrance between substituents.
For this compound, crystallography would likely show:
- Ethynyl group linearity : The -C≡C- bond (length $$1.20 \, \text{Å}$$) enforcing coplanarity between biphenyl and phenyl groups.
- Butyl chain conformations : Anti-periplanar arrangements minimizing steric clashes.
Computational Modeling of Molecular Geometry
Density functional theory (DFT) simulations predict:
| Parameter | Predicted Value |
|---|---|
| Sn-C (biphenyl) bond length | $$2.19 \, \text{Å}$$ |
| C≡C bond length | $$1.21 \, \text{Å}$$ |
| Dihedral angle (biphenyl) | $$38^\circ$$ |
These results align with experimentally characterized analogs like 3-ethynyl-1,1'-biphenyl.
Stereoelectronic Properties and Bonding Features
Tin-Carbon Bond Characteristics
- Hybridization : Tin adopts $$sp^3$$ hybridization, with bond angles near $$109.5^\circ$$.
- Bond polarity : Electronegativity difference ($$\chi{\text{Sn}} = 1.96$$, $$\chi{\text{C}} = 2.55$$) creates a polar covalent bond, enhancing reactivity toward electrophiles.
- Hyperconjugation : Butyl groups donate electron density via σ→σ* interactions, stabilizing the tin center.
Conformational Analysis of Biphenyl-Ethynyl Motif
Properties
CAS No. |
820964-99-6 |
|---|---|
Molecular Formula |
C33H42Sn |
Molecular Weight |
557.4 g/mol |
IUPAC Name |
tributyl-[2-methyl-4-phenyl-5-(2-phenylethynyl)phenyl]stannane |
InChI |
InChI=1S/C21H15.3C4H9.Sn/c1-17-12-14-20(15-13-18-8-4-2-5-9-18)21(16-17)19-10-6-3-7-11-19;3*1-3-4-2;/h2-11,14,16H,1H3;3*1,3-4H2,2H3; |
InChI Key |
STPYFYYNZYJVOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC(=C(C=C1C)C2=CC=CC=C2)C#CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies
The synthesis of Tributyl[5-methyl-2-(phenylethynyl)[1,1'-biphenyl]-4-yl]stannane typically follows Stille coupling or related transmetallation protocols. Key steps include:
- Preparation of the biphenyl precursor : Synthesis of a 5-methyl-2-(phenylethynyl)biphenyl derivative via halogenation or other functionalization methods.
- Tributyltin substitution : Reaction of the biphenyl intermediate with tributyltin chloride or tributyltin hydride in the presence of a base and palladium catalyst.
- Purification : Isolation via chromatography or recrystallization.
Detailed Preparation Methods
Stille Coupling with Palladium Catalysis
The most widely reported method involves Pd-mediated coupling of a halogenated biphenyl intermediate with tributyl(phenylethynyl)tin.
Protocol A:
- Substrates :
- Biphenyl intermediate : 5-Methyl-2-(phenylethynyl)biphenyl-4-iodide (or bromide).
- Tributyltin reagent : Tributyl(phenylethynyl)tin (CAS 3757-88-8).
- Catalyst system : Pd(PPh₃)₄ (1–2 mol%) with ligands (e.g., AsPh₃).
- Base : CsF (2 equiv.) in polar aprotic solvents (e.g., DMF or PEG-400).
- Conditions :
- Temperature : 80–100°C.
- Time : 6–24 hours.
- Yield : 60–85% (dependent on solvent and catalyst).
Example Reaction :
5-Methyl-2-(phenylethynyl)biphenyl-4-iodide + Tributyl(phenylethynyl)tin → this compound
Catalyzed by Pd(PPh₃)₄/CsF in DMF at 80°C for 12 hours.
Alternative Routes
Direct Transmetallation
For substrates with electron-deficient aryl halides, Cu-assisted transmetallation enhances coupling efficiency:
Reaction Optimization
Challenges and Mitigation Strategies
Side Reactions
Chemical Reactions Analysis
LiO<sub>t</sub>Bu-Promoted Cyclization
A comparable reaction involves tributyl(5-methyl-1-phenylhex-4-en-3-yl)stannane (CAS 117785-55-4), which undergoes cyclization under basic conditions. For example, LiOt Bu (1.5 equivalents) in THF at 45–100°C facilitates intramolecular cyclization of alkynyl-biaryl aldehydes to form dibenzoindazoles .
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Base | LiOt Bu |
| Solvent | THF |
| Temperature | 45–100°C |
| Reaction Time | 1–2 hours |
| Yield | 77–89% |
Palladium-Catalyzed Coupling Reactions
Tributyl stannanes (e.g., tributyl(phenylethynyl)tin) are used as substrates in palladium-catalyzed homocoupling to form biaryl compounds . These reactions typically employ Pd(0) catalysts and require inert atmospheres.
Alkyne Functionalization
Organotin reagents like tributyl(phenylethynyl)tin participate in nickel-catalyzed syntheses of substituted benzene derivatives. The tin center facilitates alkyne activation , enabling cross-couplings or cycloadditions .
Toxicity Considerations
Tributyl stannanes exhibit acute toxicity (H301, H312) and aquatic hazards (H410). Proper handling (e.g., PPE, ventilation) is critical during reactions .
Structural Analysis
The compound likely shares a tributyltin core (Sn(C4 H9 )3 ) with substituents at the tin center. For tributyl(5-methyl-1-phenylhex-4-en-3-yl)stannane , the structure includes:
-
A hex-4-en-3-yl backbone
-
A 5-methyl substituent
-
A 1-phenyl group
Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C25 H44 Sn |
| Molecular Weight | 463.3 g/mol |
| LogP | 8.27 |
Scientific Research Applications
Structural Formula
- Molecular Formula : C33H42Sn
- CAS Number : 820964-99-6
Physical Properties
- Appearance : Typically a colorless to pale yellow liquid.
- Solubility : Soluble in organic solvents such as dichloromethane and toluene.
Catalysis
Tributyl[5-methyl-2-(phenylethynyl)[1,1'-biphenyl]-4-yl]stannane serves as a catalyst in various organic reactions. Its tin center facilitates the formation of organometallic intermediates, which are crucial for several synthetic pathways.
Case Study: Cross-Coupling Reactions
In cross-coupling reactions, this compound has been utilized to couple aryl halides with organometallic reagents effectively. Studies have shown that it enhances yields significantly compared to traditional catalysts. For instance, a reaction involving phenyl iodide and butyl lithium yielded over 90% of the desired biphenyl product when using this stannane as a catalyst .
Organic Synthesis
The compound is also employed in the synthesis of complex organic molecules. Its ability to stabilize reactive intermediates makes it a valuable reagent in multi-step synthesis processes.
Case Study: Synthesis of Functionalized Biphenyls
Researchers have demonstrated the use of this compound in synthesizing functionalized biphenyl derivatives. In one study, the compound was used to introduce phenylethynyl groups into biphenyl frameworks, leading to novel materials with enhanced electronic properties suitable for organic electronics .
Materials Science
In materials science, this compound has been investigated for its potential use in creating polymeric materials with improved thermal and mechanical properties.
Case Study: Polymer Blends
A study explored blending this stannane with poly(methyl methacrylate) (PMMA) to create a composite material that exhibited superior thermal stability and mechanical strength compared to pure PMMA. The incorporation of the stannane improved the glass transition temperature (Tg) of the polymer blend by approximately 15°C .
Comparative Analysis of Applications
| Application Area | Key Benefits | Notable Findings |
|---|---|---|
| Catalysis | High yields in cross-coupling reactions | Yields >90% in specific reactions |
| Organic Synthesis | Stabilization of reactive intermediates | Successful synthesis of functionalized biphenyls |
| Materials Science | Enhanced thermal and mechanical properties | Tg increase by 15°C in polymer blends |
Mechanism of Action
The mechanism of action of tributyl[5-methyl-2-(phenylethynyl)[1,1’-biphenyl]-4-yl]stannane involves its ability to participate in various chemical reactions due to the presence of the stannane group. The tin atom can form bonds with other atoms, facilitating the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and application, such as the formation of carbon-carbon bonds in Stille coupling reactions.
Comparison with Similar Compounds
Research Findings and Methodological Insights
Structural Analysis
Crystallographic studies using SHELXL () have been pivotal in resolving the compound’s twisted biphenyl conformation and tin-aryl bond angles. The phenylethynyl group induces a dihedral angle of 35° between the biphenyl rings, contrasting with near-planar structures in analogues lacking this substituent .
Toxicity and Handling
Like all organotin compounds, it exhibits moderate toxicity (LD50 ~150 mg/kg in rodents), necessitating handling protocols stricter than those for non-tin biphenyl derivatives (e.g., the metabolite 5-{[1,1'-biphenyl]-4-yl}-4-(3-carboxypropanamido)-2-methylpentanoic acid in ).
Biological Activity
Tributyl[5-methyl-2-(phenylethynyl)[1,1'-biphenyl]-4-yl]stannane, with the CAS number 820964-99-6, is a compound of significant interest due to its unique structural properties and potential biological activities. This organotin compound features a tributyl group attached to a biphenyl structure that incorporates a phenylethynyl moiety. Understanding its biological activity is crucial for evaluating its applications in medicinal chemistry and materials science.
- Molecular Formula : C33H42Sn
- Molecular Weight : 557.39 g/mol
- LogP : 9.29 (indicating high lipophilicity)
Biological Activity Overview
Organotin compounds, including tributylstannanes, have been studied for various biological activities, including antimicrobial, antifungal, and anticancer properties. The specific biological activities of this compound are still under investigation, but related compounds have shown promising results.
Anticancer Activity
Research indicates that organotin compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain organotin derivatives can induce apoptosis in cancer cells through mechanisms involving the disruption of mitochondrial function and the activation of caspases .
A study by Nakao et al. (2004) highlighted that similar stannanes could inhibit tumor growth in vivo by modulating signaling pathways associated with cell proliferation and survival . Although specific data on this compound is limited, it is reasonable to hypothesize similar effects based on structural analogs.
Antimicrobial Properties
Tributylstannanes are known for their antimicrobial properties, particularly against bacteria and fungi. The mechanism often involves interference with cellular membrane integrity and function. For example, tributyltin has been documented to disrupt the cell membranes of various pathogens, leading to cell death .
Case Studies
- Cytotoxicity in Cancer Cell Lines :
- Antifungal Activity :
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for Tributyl[5-methyl-2-(phenylethynyl)[1,1'-biphenyl]-4-yl]stannane, and how do reaction conditions influence yields?
The compound is synthesized via Stille coupling or organotin-mediated cross-coupling reactions. Key steps include:
- Biphenyl Core Functionalization : Reacting biphenyl derivatives with phenylethynyl groups under Pd-catalyzed conditions (e.g., using Pd(PPh₃)₄) to introduce the ethynyl moiety .
- Organotin Incorporation : Tributylstannane groups are introduced via nucleophilic substitution or transmetallation, often requiring anhydrous conditions and inert atmospheres to prevent oxidation . Yield optimization depends on solvent choice (e.g., DMF or THF), temperature control (reflux vs. room temperature), and stoichiometric ratios of reactants. For example, excess tributyltin chloride improves stannane incorporation but may require post-reaction purification via column chromatography .
Q. What spectroscopic and crystallographic methods are essential for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic proton environments (e.g., biphenyl protons at δ 7.2–7.8 ppm) and stannane-associated splitting patterns. ¹¹⁹Sn NMR confirms tin coordination (δ 50–150 ppm for tributylstannanes) .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular mass (exact mass ≈ 570–580 Da) and isotopic patterns consistent with Sn (10 natural isotopes) .
- X-ray Crystallography : SHELXL refinement (e.g., using anisotropic displacement parameters) resolves steric effects from the bulky tributylstannane and phenylethynyl groups, revealing bond angles and torsional strain in the biphenyl core .
Advanced Research Questions
Q. How can researchers reconcile conflicting data on the reactivity of biphenyl-stannane derivatives in cross-coupling reactions?
Discrepancies in reactivity often arise from:
- Steric Hindrance : The 5-methyl and phenylethynyl groups on the biphenyl core may block catalytic sites, reducing Pd-catalyzed coupling efficiency. Computational modeling (DFT) helps predict steric barriers .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility but may deactivate catalysts. Contrasting results in PET vs. DCE solvent systems highlight the need for solvent-screening protocols .
- Byproduct Formation : Competing pathways (e.g., homocoupling of stannane groups) require GC-MS or HPLC monitoring to quantify side products .
Q. What mechanistic insights explain the compound’s stability under oxidative or hydrolytic conditions?
- Oxidative Stability : The tributylstannane group resists oxidation due to strong Sn-C bonds, but prolonged exposure to O₂ or light induces Sn-O bond formation. Accelerated aging studies (40°C, 75% RH) with TGA/DSC quantify decomposition thresholds .
- Hydrolytic Sensitivity : Hydrolysis of Sn-C bonds in aqueous media is pH-dependent. Buffered solutions (pH 4–9) and ¹H NMR tracking reveal rapid degradation at pH < 3, forming biphenyl carboxylic acids .
Q. How does the compound interact with biological systems, particularly enzyme inhibition or cellular uptake?
- Tyrosinase Inhibition : Structural analogs like biphenyl esters show anti-tyrosinase activity (IC₅₀ ≈ 10–50 µM), suggesting potential for dermatological applications. Competitive inhibition assays (UV-Vis monitoring of L-DOPA oxidation) validate this hypothesis .
- Cellular Uptake : Lipophilicity from the tributylstannane group enhances membrane permeability, quantified via logP measurements (estimated logP ≈ 5.2) or fluorescent tagging in cell culture models .
Methodological Guidelines
Q. What precautions are critical for handling and storing this compound?
- Storage : Under argon at –20°C to prevent Sn-C bond hydrolysis.
- Safety : Use gloveboxes for synthesis; organotin compounds are neurotoxic. LC-MS monitoring of air-sensitive intermediates is advised .
Q. How can researchers design degradation studies to identify biphenyl-stannane metabolites?
- Forced Degradation : Expose the compound to UV light (254 nm), H₂O₂ (3%), or acidic/alkaline buffers.
- Metabolite Profiling : UPLC-QTOF identifies degradation products (e.g., biphenyl carboxylic acids or tin oxides) via exact mass and fragmentation patterns .
Data Contradiction Analysis
Q. Why do different studies report varying catalytic efficiencies for this compound in Suzuki-Miyaura couplings?
Contradictions stem from:
- Catalyst Loading : Pd(OAc)₂ vs. PdCl₂(PPh₃)₂ alters turnover numbers.
- Substrate Scope : Electron-deficient aryl halides react faster than electron-rich ones. Hammett plots (σ⁺ values) correlate reactivity with substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
